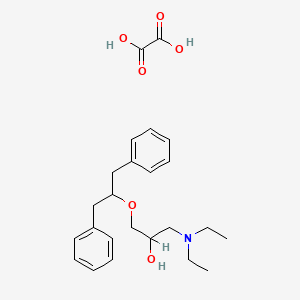
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is a complex organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt typically involves multiple steps:
Formation of the alpha-Benzylphenethyl ether: This step involves the reaction of benzyl chloride with phenethyl alcohol in the presence of a base such as sodium hydroxide.
Introduction of the Diethylamino Group: The intermediate product is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the benzyl or phenethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the oxalate salt, potentially converting it back to the free base form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or phenylacetaldehyde, while reduction could regenerate the free base form of the compound.
Wissenschaftliche Forschungsanwendungen
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic effects.
Atenolol: A selective beta-1 receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective antagonist with applications in treating cardiovascular diseases.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.
Eigenschaften
CAS-Nummer |
35132-78-6 |
|---|---|
Molekularformel |
C24H33NO6 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-(diethylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C22H31NO2.C2H2O4/c1-3-23(4-2)17-21(24)18-25-22(15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20;3-1(4)2(5)6/h5-14,21-22,24H,3-4,15-18H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RITJTUJSFFFNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















